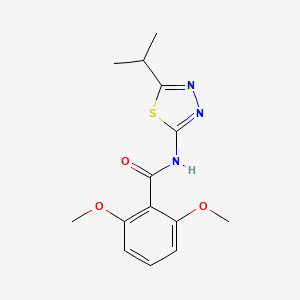

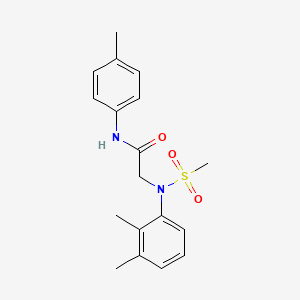

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals that include various thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom, with two adjacent nitrogen atoms. They are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, typically involves cyclization reactions of thioacylhydrazones or thiobenzamides. These processes may include reactions with α-bromo-β-diketone and oxidative dimerization under specific conditions, as demonstrated in the synthesis of similar compounds (Lempert-Sréter, Lempert, & Møller, 1983).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography, NMR, MS, and IR techniques. These methods help in understanding the arrangement of atoms within the molecule and the nature of its bonds. The molecular structure is often stabilized by intramolecular hydrogen bonds, and intermolecular interactions like π–π stacking can also be significant (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including 1,5-dipolar electrocyclizations and reactions with diazo compounds. These reactions lead to the formation of different heterocyclic structures, demonstrating the reactivity and versatility of the thiadiazole core (Egli, Linden, & Heimgartner, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives can be investigated through their solubility, distribution coefficients, and sublimation characteristics. These properties are important for understanding the compound's behavior in different environments and its potential applications (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their functional groups and molecular structure. This can include their reactivity in different chemical environments, their potential as ligands in metal-catalyzed reactions, and their roles in the formation of various bioactive molecules (Al Mamari, Al Awaimri, & Al Lawati, 2019).

科学的研究の応用

Synthesis and Structural Analysis

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is part of a family of compounds that have seen significant research interest due to their unique structural properties. One study focused on the synthesis of similar compounds, demonstrating the intricate processes involved in creating these complex molecules (Lempert-Sréter, Lempert, & Møller, 1983). Structural analyses of these compounds, including NMR and elemental analysis, are crucial for understanding their potential applications in various fields of science.

Quality Control in Medicinal Chemistry

In medicinal chemistry, the development of quality control methods for compounds related to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is essential. A study by Sych et al. (2018) developed methods for identifying and determining impurities in similar compounds, highlighting the importance of ensuring purity and consistency in pharmaceutical applications (Sych et al., 2018).

Antimicrobial and Antiproliferative Properties

Research has explored the biological activities of compounds containing the 1,3,4-thiadiazole core, a structure similar to that of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and found them to possess significant DNA protective abilities and antimicrobial activity, suggesting potential applications in treating infections and protecting against DNA damage (Gür et al., 2020).

Environmental Impact and Degradation

The environmental impact and degradation pathways of related compounds have also been a focus of study. Research by Rouchaud et al. (2010) and Mamouni et al. (1992) investigated the hydrolysis and photodegradation of similar benzoylamide derivatives, providing insights into how these compounds behave in different environmental conditions and their potential environmental impact (Rouchaud et al., 2010), (Mamouni et al., 1992).

Molecular Docking Studies and Cancer Research

Molecular docking studies have been conducted to understand the mechanism behind the anticancer properties of compounds with structures similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide. These studies are crucial for developing more effective cancer therapies and understanding the interactions at a molecular level (Theoclitou et al., 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,6-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)11-9(19-3)6-5-7-10(11)20-4/h5-8H,1-4H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFQTPAHZWVYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351387 |

Source

|

| Record name | Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82559-72-6 |

Source

|

| Record name | Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)